molecular formula C8H9N3 B1586490 2-Methyl-1H-benzimidazol-7-amine CAS No. 96013-05-7

2-Methyl-1H-benzimidazol-7-amine

Cat. No.: B1586490
CAS No.: 96013-05-7
M. Wt: 147.18 g/mol
InChI Key: USVXDODAPOBXCF-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzimidazol-7-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-benzimidazol-7-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 2-methylbenzaldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using water as a solvent and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-benzimidazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the specific reaction and conditions. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives .

Comparison with Similar Compounds

  • 2-Methylbenzimidazole
  • 5,6-Dimethylbenzimidazole
  • 2-Aminobenzimidazole

Comparison: 2-Methyl-1H-benzimidazol-7-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2-Methylbenzimidazole, the presence of an amine group at the 7-position enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets . The compound’s unique properties make it a valuable tool in medicinal chemistry and other scientific research areas .

Properties

IUPAC Name

2-methyl-1H-benzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVXDODAPOBXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360647
Record name 2-Methyl-1H-benzimidazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96013-05-7
Record name 2-Methyl-1H-benzimidazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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